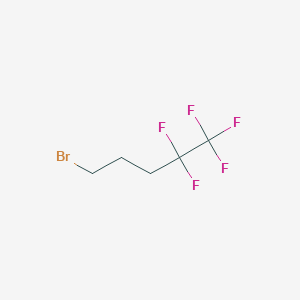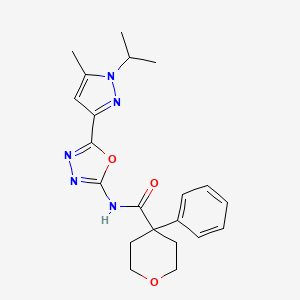
5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s IUPAC name, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed explanation of the steps, reagents, and conditions used to synthesize the compound.Molecular Structure Analysis
This would involve discussing the compound’s molecular geometry, bond lengths and angles, and other structural features.Chemical Reactions Analysis
This would involve discussing the reactions the compound can undergo, including the reagents and conditions required for these reactions.Physical And Chemical Properties Analysis
This would involve discussing properties like the compound’s melting point, boiling point, solubility, and reactivity.科学的研究の応用
Computational and Pharmacological Potential
The research work conducted by Faheem (2018) explored the computational and pharmacological potential of novel derivatives including oxadiazole and pyrazole compounds. These derivatives were investigated for their binding and inhibitory effects against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). The study highlighted their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. One compound demonstrated moderate inhibitory effects across all assays, suggesting its versatility in drug development and research applications (Faheem, 2018).
Antibacterial Activity
A series of novel oxadiazole derivatives were synthesized and their chemical structures characterized by Rai et al. (2009). These compounds were evaluated for antibacterial activity against various strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. Notably, one derivative exhibited significant antibacterial activity, showcasing the compound's potential in addressing microbial resistance and infection control (Rai et al., 2009).
Antimicrobial and Antitubercular Agents
Research by Shingare et al. (2022) focused on benzene sulfonamide pyrazole oxadiazole derivatives for their antimicrobial and antitubercular activity. Molecular docking studies against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A) were conducted to understand the inhibition potential. Certain compounds showed good activity against bacterial strains and M. tuberculosis, indicating their application in developing treatments for tuberculosis and bacterial infections (Shingare et al., 2022).
Antitumor Activities
A study by Jin (2014) designed and synthesized novel pyrazole derivatives containing the 1,3,4-oxadiazole moiety from 4-methoxyacetophenone. These compounds were evaluated for their in vitro anti-tumor activities using the MTT method. One particular derivative exhibited promising inhibition activities against Hep G2 cells, suggesting potential applications in cancer research and therapy (Jin, 2014).
Synthesis and Properties
Fedotov et al. (2022) explored the synthesis and properties of compounds involving pyrazole and triazolo[3,4-b][1,3,4]thiadiazoles. Their research aimed at evaluating the conditions for obtaining these compounds and investigating their biological potential. The synthesis conditions were optimized, and the structures of the compounds confirmed, indicating the scope for further exploration in chemical and pharmaceutical applications (Fedotov et al., 2022).
Safety And Hazards
This would involve discussing any known hazards associated with the compound, such as toxicity or flammability, and appropriate safety precautions.
将来の方向性
This would involve discussing potential areas for future research involving the compound, such as new synthetic methods or applications.
Please consult with a professional chemist or a reliable source for accurate and detailed information. It’s important to handle all chemicals safely and responsibly.
特性
CAS番号 |
1187360-68-4 |
|---|---|
製品名 |
5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(m-tolyl)-1,2,4-oxadiazole |
分子式 |
C20H18N4O2 |
分子量 |
346.39 |
IUPAC名 |
5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H18N4O2/c1-3-25-16-9-7-14(8-10-16)17-12-18(23-22-17)20-21-19(24-26-20)15-6-4-5-13(2)11-15/h4-12H,3H2,1-2H3,(H,22,23) |
InChIキー |
FQJXRJSXNABUSE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=CC(=C4)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2834679.png)
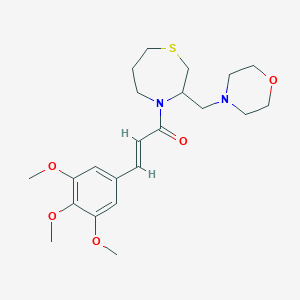
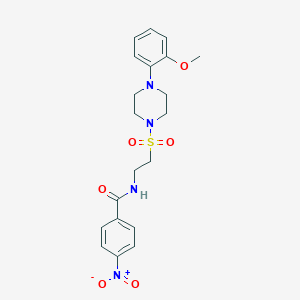
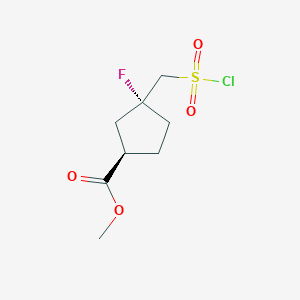
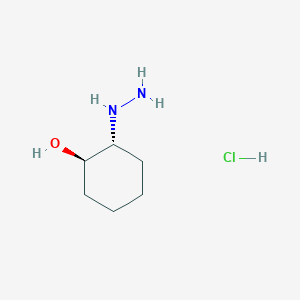
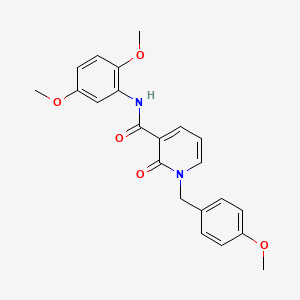
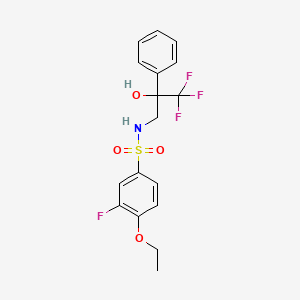
![N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2834689.png)
![(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2834690.png)
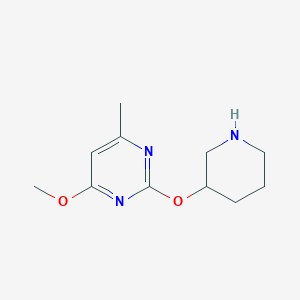
![N-(2,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2834698.png)
![2-(4-methoxyphenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2834699.png)
